![molecular formula C20H31N3O4S B2623798 N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-29-8](/img/structure/B2623798.png)
N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as Boc-protected oxalamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxalamide, which is widely used in organic synthesis. The Boc-protected oxalamide is a versatile molecule that can be used in various fields, including medicinal chemistry, drug discovery, and materials science.
Scientific Research Applications
- Piperidine Derivatives : The compound belongs to the piperidine family, which is crucial for drug design. Piperidines are present in over twenty classes of pharmaceuticals and alkaloids . Researchers explore their synthesis and functionalization to create novel drug candidates.
- Novel Compounds : Some derivatives of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibit promising anti-fibrotic activity. For instance, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrate better activity than existing drugs .
- Fast and Cost-Effective Methods : Researchers aim to develop efficient synthetic routes for substituted piperidines. Given the importance of piperidine-containing compounds, finding practical methods for their synthesis is a priority .
- Copper-Catalyzed Reactions : Investigations into copper-catalyzed processes shed light on the formation of piperidine derivatives. Mechanistic studies reveal key intermediates and reaction pathways .
- Piperidine Cycle : The six-membered piperidine ring is a common structural motif in heterocyclic compounds. Researchers explore cyclization, annulation, and multicomponent reactions to access diverse piperidine scaffolds .
Medicinal Chemistry and Drug Design
Anti-Fibrotic Agents
Organic Synthesis
Catalysis and Mechanistic Studies
Heterocyclic Chemistry
properties
IUPAC Name |
N-butyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-3-4-13-21-19(24)20(25)22-14-12-17-7-5-6-15-23(17)28(26,27)18-10-8-16(2)9-11-18/h8-11,17H,3-7,12-15H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFXZVVDPGRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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